molecular formula C4H10N2O3S B14487613 N-Sulfamoylbutanamide CAS No. 65952-23-0

N-Sulfamoylbutanamide

Cat. No.: B14487613
CAS No.: 65952-23-0
M. Wt: 166.20 g/mol
InChI Key: LHUYCAZNGRJTSG-UHFFFAOYSA-N
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Description

N-Sulfamoylbutanamide is an organic compound with the molecular formula C₄H₁₀N₂O₃S. It is a sulfonamide derivative, characterized by the presence of a sulfamoyl group attached to a butanamide backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Sulfamoylbutanamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH₄I). This method is efficient and environmentally friendly, tolerating a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines under alkaline conditions to form sulfonamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of metal-catalyzed coupling reactions and oxidative coupling of thiols and amines are also explored for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Sulfamoylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Sulfamoylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Sulfamoylbutanamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .

Comparison with Similar Compounds

  • N-Butyl-Benzenesulfonamide
  • Sulfanilamide
  • Sulfinamides

Comparison: N-Sulfamoylbutanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to N-Butyl-Benzenesulfonamide, it has a different backbone, leading to variations in reactivity and applications . Sulfanilamide and sulfinamides share similar sulfonamide groups but differ in their side chains and overall molecular structure, affecting their biological activities and uses .

Properties

CAS No.

65952-23-0

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

N-sulfamoylbutanamide

InChI

InChI=1S/C4H10N2O3S/c1-2-3-4(7)6-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9)

InChI Key

LHUYCAZNGRJTSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NS(=O)(=O)N

Origin of Product

United States

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